Aurothiomalate

Description

Historical Context and Discovery

The therapeutic use of gold compounds dates to ancient alchemy, where soluble gold salts were pursued as aurum potabile (drinkable gold) for their perceived medicinal properties. Modern aurothiomalate emerged in the early 20th century, building on Robert Koch’s 1895 discovery of gold cyanide’s antibacterial properties. Jacques Forestier’s 1929 clinical trials with sodium this compound for rheumatoid arthritis marked its transition from alchemical curiosity to a clinically validated disease-modifying antirheumatic drug (DMARD). The compound’s synthesis was refined in 1934 through a patent describing the reaction of sodium thiomalate with gold iodide in aqueous solution, enabling scalable production for widespread medical use.

Significance in Gold Coordination Chemistry

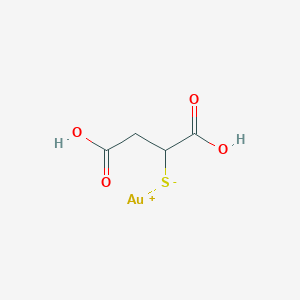

This compound exemplifies gold(I)-thiolate coordination chemistry, forming polymeric chains with covalent Au–S bonds. Its structure, determined via X-ray absorption fine structure (EXAFS) and crystallography, reveals linear S–Au–S coordination (bond length: ~2.27–2.30 Å). Unlike organometallic gold compounds, this compound lacks Au–C bonds, instead relying on thiomalate ligands (C4H4O4S^2−) for stability. This coordination geometry enhances aqueous solubility, critical for intramuscular administration, while preventing rapid ligand dissociation. Comparative studies with auranofin highlight this compound’s unique polymeric structure, which influences its pharmacokinetics and thiol-targeting mechanisms.

Table 1: Key Chemical Properties of this compound

Nomenclature and Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium 2-(auriosulfanyl)butanedioate . It is classified under multiple categories:

- Chemical : Organogold compound, thiomalate derivative.

- Pharmacological : Disease-modifying antirheumatic drug (DMARD), gold salt.

- Structural : Coordination polymer with Au–S backbone.

Synonyms include gold sodium thiomalate, myochrysine, and sodium this compound. Its variable composition—a mixture of monosodium [NaAu(C4H4O4S)] and disodium [Na2Au(C4H4O4S)] salts—reflects equilibrium dynamics in aqueous solutions.

General Applications in Research

This compound serves as a model compound in diverse research areas:

- Protein Interaction Studies : Binds cysteine-rich domains (e.g., zinc fingers), displacing Zn^2+ via higher affinity Au^+ (4-fold greater than Zn^2+). This property inhibits transcription factors like Sp1 and nuclear receptors, altering gene expression.

- Enzyme Inhibition : Suppresses DNA polymerase α (IC50: micromolar range), offering insights into gold’s interference with nucleic acid synthesis.

- Structural Biology : X-ray crystallography of its adducts with human serum transferrin revealed novel gold-binding sites (e.g., His25, Asp63), advancing understanding of gold-protein interactions.

- Cancer Research : Repurposed as a candidate anticancer agent due to its inhibition of glycolytic enzymes (e.g., GAPDH) and PARP-1, a DNA repair protein.

Table 2: Research Applications of this compound

Propriétés

Key on ui mechanism of action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. |

|---|---|

Numéro CAS |

33796-26-8 |

Formule moléculaire |

C4H5AuO4S |

Poids moléculaire |

346.11 g/mol |

Nom IUPAC |

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |

Clé InChI |

XJHSMFDIQHVMCY-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

SMILES canonique |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Synonymes |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the use of sodium hydroxide to facilitate the formation of the gold-thiomalate complex. The process can be summarized as follows:

- Dissolve gold chloride in water.

- Add thiomalic acid to the solution.

- Adjust the pH using sodium hydroxide to form the gold-thiomalate complex.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Aurothiomalate undergoes various chemical reactions, including:

Oxidation: The gold in this compound can be oxidized, although this is not a common reaction under physiological conditions.

Reduction: The gold can be reduced to its elemental form, but this requires specific reducing agents.

Substitution: this compound can undergo substitution reactions where the thiomalate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Ligands such as phosphines or thiols can be used to replace the thiomalate ligand.

Major Products:

Oxidation: Oxidized gold species.

Reduction: Elemental gold.

Substitution: Gold complexes with new ligands.

Applications De Recherche Scientifique

Therapeutic Applications in Rheumatoid Arthritis

Aurothiomalate has been extensively studied for its efficacy in managing rheumatoid arthritis. Clinical trials have demonstrated significant improvements in disease activity among patients treated with this compound.

Efficacy Comparison with Other Gold Compounds

A study comparing sodium this compound with auranofin (another gold compound) indicated that both treatments were beneficial, but sodium this compound had a higher retention rate among patients due to its effectiveness and side effect profile. Specifically, 73% of patients on sodium this compound remained on therapy after one year compared to 57% on auranofin .

| Treatment | Retention Rate (%) | Adverse Reactions (%) |

|---|---|---|

| Sodium this compound | 73 | 20 |

| Auranofin | 57 | 10 |

| Placebo | 0 | 7 |

Applications in Reproductive Biology

Recent studies have explored the effects of sodium this compound on reproductive processes, particularly its role as a hyaluronidase inhibitor. In vitro experiments demonstrated that sodium this compound could block fertilization in hamsters by delaying the dispersion of cumulus cells surrounding the oocyte, thus preventing sperm penetration .

In Vitro Fertilization Studies

In vitro fertilization (IVF) studies showed that high concentrations of sodium this compound effectively inhibited fertilization by preventing cumulus cell dispersion without affecting sperm motility significantly. This suggests potential applications in fertility treatments where controlling fertilization is necessary .

Microbiological Research

Sodium this compound has also been investigated for its antimicrobial properties, particularly against mycoplasmal infections. Research indicates that while it has limited direct antimicrobial activity, it can reduce the severity of arthritis caused by mycoplasma infections in animal models .

Case Study: Mycoplasmal Arthritis

In rodent models infected with mycoplasmas, administration of sodium this compound significantly prevented the development of arthritis. However, it was noted that its effectiveness was not due to direct antimicrobial action but rather through immunomodulatory effects .

Summary of Findings

The applications of sodium this compound span multiple scientific fields:

- Rheumatology : Effective in treating rheumatoid arthritis with a favorable safety profile.

- Reproductive Biology : Acts as a hyaluronidase inhibitor, demonstrating potential in controlling fertilization.

- Microbiology : Shows promise in managing mycoplasmal infections indirectly through immunomodulation.

Mécanisme D'action

The precise mechanism of action of aurothiomalate is not fully understood. it is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of phagocytic cells and inhibits interactions between class II major histocompatibility complex peptides . Additionally, it inhibits several enzymes, including acid phosphatase, beta-glucuronidase, and elastase .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chemical and Structural Properties

Aurothiomalate is distinguished from other gold compounds by its polymeric structure. Key analogs include:

- Stability: this compound’s polymeric structure resists interaction with arylmercurials except at terminal thiomalate residues, preserving its stability . In contrast, auranofin’s monomeric structure facilitates intracellular uptake .

Pharmacological Activity

Anti-inflammatory and Antirheumatic Effects

- Efficacy in RA: this compound: In a 24-week trial, 73% of patients remained on therapy, with significant improvements in joint tenderness and swelling . Auranofin: 57% retention rate; slower ESR improvement but fewer withdrawals due to toxicity (10% vs. 20% for this compound) .

- Mechanistic Differences: this compound upregulates MKP-1, reducing p38 MAPK phosphorylation . Auranofin inhibits thioredoxin reductase, altering redox signaling .

Anticancer and Antimicrobial Effects

- Pancreatic Cancer : this compound inhibits PKCι, a driver of tumor growth and metastasis .

- Malaria : Reduces Plasmodium falciparum parasitemia (IC50: 68 µM) by enhancing infected erythrocyte clearance .

- Gold Nanoparticles (AuNPs): 5-nm AuNPs inhibit iodide release (IC50: 9.43×10¹¹ particles/mL), unlike larger particles .

Pharmacokinetics and Toxicity

- Protein Binding: this compound, aurothioglucose, and aurothiosulphate bind plasma proteins similarly; penicillamine cannot chelate bound gold .

- Toxicity Profile: this compound: Higher discontinuation rates (20%) due to rash, nephrotoxicity, and hematologic effects . Auranofin: Diarrhea and gastrointestinal intolerance are common but less severe .

| Toxicity Type | This compound | Auranofin |

|---|---|---|

| Withdrawal Rate | 20% | 10% |

| Common Adverse Effects | Nephrotoxicity, rash | Diarrhea, nausea |

Activité Biologique

Aurothiomalate, also known as sodium this compound (ATM), is a gold-containing compound primarily utilized in the treatment of rheumatoid arthritis (RA). Its biological activity extends beyond its therapeutic application, encompassing various mechanisms of action that have been explored through numerous studies. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Properties : this compound modulates immune responses, reducing inflammation associated with RA. It has been shown to inhibit the production of pro-inflammatory cytokines and improve clinical symptoms in RA patients .

- Antimicrobial Activity : Recent studies have indicated that this compound possesses antimicrobial properties against certain pathogens. For instance, it has demonstrated bacteriostatic effects against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values ranging from 0.06 to 32 µg/mL .

- Interaction with Thioredoxin Reductase : this compound forms complexes with thioredoxin reductase (TrxR), a key enzyme involved in cellular redox regulation. This interaction may contribute to its therapeutic effects in RA by influencing oxidative stress pathways .

Clinical Efficacy and Case Studies

Clinical studies have evaluated the efficacy of this compound in treating RA. A notable trial compared the effectiveness of this compound and auranofin over two years. While both treatments showed improvement in disease activity indices, adverse reactions were more prevalent with this compound, leading to higher withdrawal rates from treatment .

Table 1: Comparison of Clinical Outcomes between this compound and Auranofin

| Parameter | This compound | Auranofin |

|---|---|---|

| Percentage completing treatment | 40% | 60% |

| Common adverse reactions | Rash, pruritus | Diarrhea |

| Improvement in disease activity | Significant | Significant |

In Vitro Studies

In vitro investigations have further elucidated the biological activity of this compound. For example, a study assessed its cytotoxicity against RAW264.7 macrophages using the MTT assay, revealing that while it was less toxic than other gold compounds like auranofin, it still demonstrated significant cellular uptake and localization within macrophages .

Table 2: Cytotoxicity of Gold Compounds on RAW264.7 Macrophages

| Compound | Cytotoxicity (MTT Assay) |

|---|---|

| Auranofin | High |

| This compound | Moderate |

| Aurothiosulfate | Low |

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects, including renal toxicity and teratogenicity observed in animal models . The safety profile necessitates careful monitoring during treatment, particularly for long-term use.

Q & A

Q. What molecular mechanisms underlie aurothiomalate’s inhibition of PKC-iota in cancer cells?

this compound selectively inhibits PKC-iota, a kinase implicated in oncogenic signaling pathways. Mechanistic studies involve kinase activity assays (e.g., ATP-binding pocket competition) and structural analyses (X-ray crystallography) to validate binding specificity. Preclinical models, such as pancreatic cancer cell lines with PKC-iota overexpression, demonstrate reduced proliferation and metastasis upon treatment .

Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity across cancer types?

Use dose-response curves (IC₅₀ calculations) in cell viability assays (e.g., MTT or CellTiter-Glo). Include controls for off-target effects by comparing PKC-iota-expressing vs. knockdown cells. Pair these with transcriptomic profiling (RNA-seq) to identify downstream targets like SOX2 or NOTCH1, which are regulated by PKC-iota .

Q. What pharmacokinetic properties of this compound are critical for preclinical translation?

Phase I trials highlight its bioavailability and half-life (~48 hours). Researchers should model pharmacokinetics using mass spectrometry in plasma/tissue samples and correlate exposure levels with tumor suppression in orthotopic mouse models. Note that renal clearance mechanisms may require dose adjustments in vivo .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in vivo vs. in vitro be reconciled?

Discrepancies often arise from tumor microenvironment interactions (e.g., stromal barriers). Use syngeneic or patient-derived xenograft (PDX) models with stromal co-cultures to mimic in vivo conditions. Analyze drug penetration via imaging (e.g., fluorescently labeled this compound) and validate using spatially resolved proteomics .

Q. What strategies optimize this compound’s combination with chemotherapy in resistant tumors?

Employ sequential dosing schedules based on PKC-iota signaling dynamics. For example, pre-treatment with this compound to sensitize tumors to gemcitabine, followed by RNAi screens to identify synergistic targets (e.g., mTOR or ERK pathways). Clinical trial designs should adopt adaptive protocols to monitor resistance markers like KRAS mutations .

Q. Which biomarkers predict therapeutic response to this compound in pancreatic adenocarcinoma?

Prioritize PKC-iota expression levels (IHC scoring) and gene amplification status (FISH). Correlate these with clinical outcomes in retrospective cohorts. For prospective validation, use liquid biopsies to track extracellular vesicles carrying PKC-iota mRNA as real-time response indicators .

Q. How do researchers address ethical considerations in trials involving this compound repurposing?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, in phase II trials, ensure informed consent emphasizes this compound’s historical safety profile in rheumatology while clarifying its experimental use in oncology. Include Data Safety Monitoring Boards (DSMBs) to assess toxicity thresholds .

Methodological Frameworks

Applying PICOT to design a clinical trial for this compound in non-small-cell lung cancer (NSCLC):

- Population : Stage IV NSCLC patients with PKC-iota-positive tumors.

- Intervention : this compound (weekly IV infusion, 120 mg/m²).

- Comparison : Standard platinum-based chemotherapy ± this compound.

- Outcome : Progression-free survival (PFS) at 6 months.

- Time : 24-month follow-up.

This structure ensures alignment with translational goals and regulatory requirements .

Using FINER criteria to evaluate this compound research questions:

- Feasible : Access to PKC-iota knockout models and clinical cohorts.

- Interesting : Mechanistic novelty in targeting atypical PKC isoforms.

- Novel : First-in-class application for pancreatic cancer metastasis.

- Ethical : Prior FDA approval reduces toxicity uncertainties.

- Relevant : Addresses unmet needs in chemo-resistant cancers .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log-logistic curves) for IC₅₀ calculations. For survival data in animal studies, apply Kaplan-Meier analysis with Cox proportional hazards regression. Adjust for covariates like tumor burden or baseline PKC-iota activity .

Q. How can researchers validate this compound’s target engagement in human tissues?

Implement proximity ligation assays (PLA) to visualize PKC-iota–this compound interactions in biopsy samples. Complement with phosphoproteomics to quantify downstream kinase suppression (e.g., reduced phosphorylation of MARCKS or EZRIN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.